N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
CAS No.: 878065-31-7
Cat. No.: VC11864974
Molecular Formula: C13H14N4O5S2
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878065-31-7 |
|---|---|
| Molecular Formula | C13H14N4O5S2 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C13H14N4O5S2/c1-21-8-3-7(4-9(5-8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) |
| Standard InChI Key | URZCIWSYFZPQRX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, reflects its three key components:
-
1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .
-
Hydroxycarbamoyl sulfanyl side chain: A -SCH2C(O)NHOH group attached to the thiadiazole ring, which may contribute to metal chelation or enzyme inhibition.
-
3,5-Dimethoxybenzamide: A substituted benzamide with methoxy groups at positions 3 and 5, often associated with improved pharmacokinetic properties and target engagement .
Physicochemical Properties
-
Molecular formula: C₁₃H₁₄N₄O₅S₂.
-
Molecular weight: 370.4 g/mol.
-
CAS Registry Number: 878065-31-7.
-
Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the hydrophilic hydroxycarbamoyl group and hydrophobic benzamide moiety.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₅S₂ |
| Molecular Weight | 370.4 g/mol |
| Hydrogen Bond Donors | 3 (amide NH, hydroxyamino OH) |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 6 |
Synthesis and Characterization
Synthetic Pathway
The compound is typically synthesized via a multistep sequence:
-
Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions to yield 2-amino-5-mercapto-1,3,4-thiadiazole .
-
Side Chain Introduction: Reaction of the thiol group with chloroacetohydroxamic acid to install the hydroxycarbamoyl sulfanyl moiety.
-
Amidation: Coupling of the thiadiazole intermediate with 3,5-dimethoxybenzoic acid using carbodiimide reagents (e.g., EDC/HOBt) .
Reaction conditions emphasize room-temperature acetonitrile for amidation to prevent decomposition of the hydroxamate group. Purification often involves column chromatography with ethyl acetate/petroleum ether gradients .
Spectroscopic Characterization
Key spectral data align with analogous thiadiazole derivatives :
Table 2: Representative Spectroscopic Data
| Technique | Observed Signals |
|---|---|
| ¹H NMR | - δ 3.82 (s, 2H, SCH₂CO) |
| - δ 6.58–7.40 (m, aromatic protons from dimethoxybenzamide) | |
| - δ 10.2 (br s, NH from hydroxamic acid) | |
| IR | - 1712 cm⁻¹ (C=O stretch, amide) |
| - 1246 cm⁻¹ (C-O-C stretch, methoxy) | |
| MS | m/z 370.4 [M]⁺ (consistent with molecular formula) |
Biological Activity and Mechanisms
Antimicrobial Properties
Thiadiazole-hydroxamate hybrids disrupt microbial metalloenzymes:
-
Urease Inhibition: Hydroxamic acid moieties bind nickel in Helicobacter pylori urease, reducing gastric colonization .
-
β-Lactamase Resistance: Thiadiazole derivatives potentiate β-lactam antibiotics against MRSA .
Future Directions
-
Structure-Activity Relationships: Systematic modification of the methoxy and hydroxamate groups could optimize potency.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
-
Target Validation: Proteomic studies to identify HDAC isoforms or kinases inhibited by this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume